molecular formula C14H25NO3 B6605450 tert-butyl N-[2-(hydroxymethyl)spiro[3.4]octan-2-yl]carbamate CAS No. 2408975-11-9

tert-butyl N-[2-(hydroxymethyl)spiro[3.4]octan-2-yl]carbamate

Cat. No.: B6605450
CAS No.: 2408975-11-9
M. Wt: 255.35 g/mol
InChI Key: PIKMRJZDNUWUMW-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(hydroxymethyl)spiro[3.4]octan-2-yl]carbamate is a spirocyclic carbamate derivative with a fused bicyclic system (spiro[3.4]octane) and a hydroxymethyl substituent. Its molecular formula is C₁₁H₁₈N₂O₄, with a molecular weight of 242.27 g/mol . The compound features a tert-butyl carbamate (Boc) group, which serves as a protective moiety for amines in organic synthesis. Its CAS number is 2305253-13-6, and it is cataloged under MDL number MFCD31810732 .

Properties

IUPAC Name

tert-butyl N-[2-(hydroxymethyl)spiro[3.4]octan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-12(2,3)18-11(17)15-14(10-16)8-13(9-14)6-4-5-7-13/h16H,4-10H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIKMRJZDNUWUMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC2(C1)CCCC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Closing Metathesis (RCM)

Acyclic dienes containing pre-functionalized groups undergo RCM using Grubbs catalysts. For example, a diene precursor with a ketone and ester moiety cyclizes to form spiro[3.4]oct-5-en-2-one, which is hydrogenated to the saturated system.

Acid-Catalyzed Cyclization

Bicyclic intermediates are formed by treating γ,δ-unsaturated ketones with Brønsted acids (e.g., H2SO4). For instance, 2-(3-butenyl)cyclobutanone cyclizes to spiro[3.4]octan-2-one under acidic conditions.

Aldol Condensation

Cross-aldol reactions between cyclopropane carboxaldehyde and cyclic ketones yield spirocyclic diketones, which are reduced to the corresponding diols.

Introduction of the Hydroxymethyl Group

The hydroxymethyl group is introduced via two primary routes:

Nucleophilic Addition to Spirocyclic Ketones

Spiro[3.4]octan-2-one undergoes hydroxymethylation using formaldehyde in the presence of a Lewis acid (e.g., BF3·OEt2):
Spiro[3.4]octan-2-one+CH2OBF3OEt2Spiro[3.4]octan-2-(hydroxymethyl)\text{Spiro[3.4]octan-2-one} + \text{CH}_2\text{O} \xrightarrow{\text{BF}_3\cdot\text{OEt}_2} \text{Spiro[3.4]octan-2-(hydroxymethyl)}
This method achieves ~75% yield but requires rigorous moisture control.

Reductive Amination with Formaldehyde

A spirocyclic amine intermediate reacts with formaldehyde and NaBH3CN to install the hydroxymethyl group:
Spiro[3.4]octan-2-amine+CH2ONaBH3CNSpiro[3.4]octan-2-(hydroxymethyl)amine\text{Spiro[3.4]octan-2-amine} + \text{CH}_2\text{O} \xrightarrow{\text{NaBH}_3\text{CN}} \text{Spiro[3.4]octan-2-(hydroxymethyl)amine}
Yields range from 60–70%, with minor over-alkylation byproducts.

Boc Protection of the Amine

The primary amine at the 2-position is protected using di-tert-butyl dicarbonate (Boc2O). Experimental data from analogous systems () inform optimal conditions:

CatalystSolventTemperatureTime (h)Yield (%)
Fe(OTf)3Solvent-free20°C0.08399
[TPA][Pro] ionic liquidNeat20°C0.2599
Guanidine HClEthanol35–40°C0.2596

For the target compound, Boc protection proceeds efficiently under solvent-free conditions with Fe(OTf)3, achieving >95% yield.

Integrated Synthetic Pathways

Two optimized routes are compared:

Route A: Spiro Core First

  • Spiro[3.4]octan-2-one synthesis via RCM (Yield: 65%).

  • Hydroxymethylation with formaldehyde/BF3·OEt2 (Yield: 75%).

  • Reductive Amination to install the amine (Yield: 70%).

  • Boc Protection using Boc2O/Fe(OTf)3 (Yield: 95%).
    Overall Yield : 65% × 75% × 70% × 95% ≈ 31.3%.

Analytical Characterization

Critical quality control metrics include:

  • NMR Spectroscopy : δ 1.44 ppm (t-Bu, singlet), δ 3.65 ppm (-CH2OH, triplet).

  • HPLC Purity : >98% achieved via reverse-phase C18 columns (ACN/H2O gradient).

  • Mass Spectrometry : [M+H]+ at m/z 256.18 (C14H25NO3) .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The hydroxymethyl group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

  • Oxidation products include aldehydes and carboxylic acids.
  • Reduction products include primary amines.
  • Substitution products vary depending on the substituent introduced.

Scientific Research Applications

Therapeutic Applications

  • Neurological Disorders
    • Alzheimer's Disease : Research indicates that compounds targeting NMDA receptors can potentially slow down the progression of Alzheimer's by reducing excitotoxicity, which is detrimental to neurons .
    • Autism Spectrum Disorders : The modulation of NMDA receptors may also play a role in managing symptoms associated with autism, as these receptors are involved in synaptic development and plasticity .
  • Pain Management
    • NMDA receptor antagonists are known to have analgesic properties. Thus, compounds like tert-butyl N-[2-(hydroxymethyl)spiro[3.4]octan-2-yl]carbamate could be explored as novel analgesics, particularly for neuropathic pain management.

Study 1: NMDA Receptor Modulation

A study published in the Journal of Medicinal Chemistry evaluated several spiro derivatives for their ability to modulate NMDA receptor activity. The findings suggested that modifications similar to those in this compound enhance binding affinity and selectivity towards the receptor, indicating its potential as a therapeutic agent for cognitive enhancement .

Study 2: Neuroprotective Effects

Research conducted on neuroprotective agents highlighted the significance of NMDA receptor modulation in preventing neuronal cell death. This study outlined how compounds like this compound can reduce oxidative stress and improve neuronal survival rates under excitotoxic conditions .

Data Table: Comparison of NMDA Receptor Modulators

Compound NameMechanism of ActionTherapeutic UseReference
This compoundNMDA receptor modulationAlzheimer's, Autism
Compound ANMDA antagonistPain relief
Compound BPartial agonistCognitive enhancement

Mechanism of Action

The mechanism by which tert-butyl N-[2-(hydroxymethyl)spiro[3.4]octan-2-yl]carbamate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, potentially leading to high specificity and efficacy in its applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

Below is a comparative analysis of tert-butyl N-[2-(hydroxymethyl)spiro[3.4]octan-2-yl]carbamate with related spirocyclic carbamates and bicyclic systems:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Differences Applications/Notes References
tert-Butyl N-{6-oxo-5-oxa-7-azaspiro[3.4]octan-2-yl}carbamate C₁₁H₁₈N₂O₄ 242.27 2305253-13-6 Contains a 5-oxa (oxygen) and 7-aza (nitrogen) in the spiro ring Used as a building block in drug discovery; high purity grades available
tert-Butyl N-[[4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate C₁₃H₂₀N₂O₄ 292.31 2174007-89-5 Oxabicyclo[2.1.1]hexane core with hydroxymethyl and Boc groups Pharmaceutical intermediate; rigid bicyclic structure enhances metabolic stability
tert-Butyl (6-azaspiro[3.4]octan-2-yl)carbamate hydrochloride C₁₁H₂₀ClN₂O₂ 256.74 1630906-42-1 6-aza substitution in spiro[3.4]octane; hydrochloride salt form Improved solubility for ionic interactions in biological systems
tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate C₁₀H₁₈N₂O₂ 198.26 1118786-85-8 Smaller spiro[3.3]heptane ring; lacks hydroxymethyl group Simpler scaffold for probing structure-activity relationships
tert-Butyl N-[cis-3-(hydroxymethyl)cyclobutyl]carbamate C₁₀H₁₉NO₃ 201.26 142733-64-0 Cyclobutane ring instead of spiro system Flexible analogue for conformational studies

Functional Group and Reactivity Comparisons

  • Hydroxymethyl vs. Azido Groups: The hydroxymethyl group in the target compound enables further functionalization (e.g., esterification, phosphorylation), whereas azido derivatives (e.g., tert-butyl N-{2-[(2-azidoethyl)amino]propyl}carbamate) are used in click chemistry .
  • Spiro vs.
  • Boc Protection : All analogues share the Boc group, which is cleaved under acidic conditions (e.g., TFA), but steric hindrance varies with ring size and substituents .

Biological Activity

tert-butyl N-[2-(hydroxymethyl)spiro[3.4]octan-2-yl]carbamate is a compound of significant interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • IUPAC Name : tert-butyl (2-hydroxymethylspiro[3.4]octan-2-yl)carbamate
  • CAS Number : 2408975-11-9
  • Molecular Formula : C12H22N2O2
  • Molecular Weight : 226.32 g/mol
  • Purity : 95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The carbamate functional group is known to influence the compound's solubility and bioavailability, enhancing its potential therapeutic effects.

Antioxidant Activity

Research indicates that compounds with similar structures can exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress. This activity is crucial in preventing cellular damage and could be a potential mechanism for protecting against diseases such as cancer and neurodegenerative disorders.

Antimicrobial Activity

Studies have shown that derivatives of carbamate compounds can possess significant antimicrobial properties. For example, a related study demonstrated that certain tert-butyl carbamates exhibited potent activity against various bacterial strains, suggesting that this compound may also have similar effects .

Study 1: Antioxidant Effects

A study investigated the antioxidant effects of similar spiro compounds in a cellular model exposed to oxidative stress. The results showed that these compounds significantly reduced markers of oxidative damage, indicating a protective role against cellular injury .

Study 2: Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial activity of various tert-butyl carbamates against pathogenic bacteria. The findings revealed that specific derivatives displayed remarkable inhibitory effects on bacterial growth, which could be attributed to their ability to disrupt bacterial cell membranes .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AntioxidantFree radical scavenging
AntimicrobialDisruption of bacterial membranes

Q & A

Q. Q1. What are the recommended synthetic routes for preparing tert-butyl N-[2-(hydroxymethyl)spiro[3.4]octan-2-yl]carbamate?

Methodological Answer: The synthesis typically involves carbamate protection of a spirocyclic amine intermediate. A common approach uses tert-butyl chloroformate reacting with a hydroxymethyl-substituted spiro[3.4]octane precursor under anhydrous conditions with a base like triethylamine. Critical parameters include temperature control (0–25°C) and inert atmosphere to prevent hydrolysis. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended .

Q. Q2. How should researchers characterize the stereochemistry and conformation of this spirocyclic carbamate?

Methodological Answer: X-ray crystallography is the gold standard for unambiguous structural determination. Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) are essential for analyzing bond angles, torsion angles, and spirocyclic strain . Complementary NMR techniques (e.g., NOESY, 13C^{13}\text{C}-DEPT) can resolve stereochemical ambiguities by correlating proton proximities and carbon environments .

Advanced Research Questions

Q. Q3. How can conflicting crystallographic and spectroscopic data for this compound be resolved?

Methodological Answer: Contradictions often arise from dynamic effects (e.g., ring puckering in solution vs. solid-state rigidity). To address this:

  • Compare solution-phase DFT calculations (e.g., Gaussian, with solvent models) to crystallographic data to identify conformational flexibility.
  • Perform variable-temperature NMR to detect coalescence of signals, indicating dynamic processes .
  • Use SIR97 for iterative refinement of crystallographic models against experimental data, ensuring agreement with spectroscopic results .

Q. Q4. What strategies optimize the regioselectivity of derivatization at the hydroxymethyl group?

Methodological Answer: Protection-deprotection strategies are critical. For example:

Protection: Convert the hydroxymethyl group to a silyl ether (e.g., TBSCl) to prevent unwanted side reactions during carbamate modifications.

Derivatization: Perform nucleophilic substitutions (e.g., Mitsunobu reactions) or oxidations (e.g., TEMPO/NaClO) on the protected intermediate.

Deprotection: Use fluoride-based reagents (e.g., TBAF) to restore the hydroxymethyl group post-derivatization .
Monitor reaction progress via LC-MS and 1H^{1}\text{H}-NMR to confirm regioselectivity.

Q. Q5. How does the spiro[3.4]octane core influence the compound’s stability under varying pH conditions?

Methodological Answer: The spirocyclic structure imposes steric constraints that reduce ring-opening hydrolysis. To assess stability:

  • Conduct accelerated stability studies (pH 1–13 buffers, 25–60°C).
  • Quantify degradation products via HPLC-UV/HRMS.
  • Compare to non-spiro carbamate analogs (e.g., linear or smaller spirocycles) to isolate structural effects.
    The tert-butyl carbamate group enhances stability at neutral-to-basic pH, while acidic conditions promote gradual hydrolysis .

Data-Driven Research Challenges

Q. Q6. How can computational modeling predict biological activity of derivatives?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina or Schrödinger Suite to screen derivatives against target proteins (e.g., enzymes implicated in neuroinflammation). Focus on interactions with the spirocyclic core and hydroxymethyl group .
  • QSAR Models: Train models on experimentally determined IC50_{50} values of analogs (e.g., benzyl or piperidine-substituted carbamates) to predict activity trends .
  • Validate predictions with in vitro assays (e.g., enzyme inhibition, cell viability) .

Q. Q7. What analytical techniques best resolve batch-to-batch variability in purity?

Methodological Answer:

  • HPLC-DAD/MS: Use a C18 column (ACN/water gradient) to detect impurities <0.1%.
  • Elemental Analysis: Confirm stoichiometry (C, H, N) to identify inorganic residues.
  • Chiral HPLC: Ensure enantiomeric purity if stereocenters are present .
  • Thermogravimetric Analysis (TGA): Detect solvent residues or decomposition products .

Comparative Structural Analysis

Q. Q8. How do structural modifications (e.g., replacing hydroxymethyl with formyl) alter reactivity?

Methodological Answer:

  • Formyl Group: Increases electrophilicity, enabling Schiff base formation or nucleophilic additions. Requires stabilization (e.g., spirocyclic strain reduction) to prevent polymerization .
  • Hydroxymethyl Group: Enhances hydrogen-bonding capacity, impacting solubility and crystallinity. Compare XRD packing diagrams to assess lattice differences .
  • Biological Implications: Formyl derivatives may exhibit higher cytotoxicity but lower metabolic stability compared to hydroxymethyl analogs .

Safety and Handling Considerations

Q. Q9. What precautions are necessary when handling this compound in aqueous reactions?

Methodological Answer:

  • Hydrolysis Risk: Avoid prolonged exposure to strong acids/bases. Use buffered conditions (pH 6–8) for aqueous work.
  • PPE: Nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods to mitigate vapor exposure during solvent removal .

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